9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
Overview
Description
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene: is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two hydroxyl groups attached to the 9 and 10 positions of the benzo(j)fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene typically involves the reduction of benzo(j)fluoranthene followed by hydroxylation. One common method involves the catalytic hydrogenation of benzo(j)fluoranthene using a palladium catalyst under high pressure and temperature conditions. The resulting dihydro compound is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 9 and 10 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene can undergo oxidation reactions to form quinones. Common oxidizing agents include chromium trioxide and potassium dichromate.
Reduction: The compound can be reduced back to benzo(j)fluoranthene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Acetic anhydride in pyridine at room temperature.
Major Products Formed:
Oxidation: Formation of benzo(j)fluoranthene-9,10-quinone.
Reduction: Regeneration of benzo(j)fluoranthene.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Chemistry: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons .
Biology and Medicine: In biological research, this compound is used to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules such as DNA and proteins. It is also investigated for its potential mutagenic and carcinogenic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials. Its unique structure makes it a valuable intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves its interaction with cellular components such as DNA and proteins. The hydroxyl groups facilitate the formation of hydrogen bonds with nucleophilic sites on these macromolecules, leading to potential mutagenic effects. The compound can also undergo metabolic activation to form reactive intermediates that can covalently bind to DNA, resulting in genotoxicity .
Comparison with Similar Compounds
Benzo(j)fluoranthene: The parent compound without the hydroxyl groups.
9,10-Dihydrobenzo(j)fluoranthene: The reduced form without hydroxyl groups.
9,10-Dihydroxybenzo(a)pyrene: A similar compound with hydroxyl groups on a different polycyclic aromatic hydrocarbon.
Uniqueness: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is unique due to the specific positioning of the hydroxyl groups, which significantly influences its chemical reactivity and biological interactions. This compound’s ability to undergo various chemical transformations and its potential biological effects make it a valuable subject of study in multiple research fields .
Properties
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGGAYWYOQVIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905387 | |
Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100333-37-7 | |
Record name | 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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